1-Cyclohexyl-4-cyclopentylpiperazine
Description
Historical Context and Therapeutic Significance of the Piperazine (B1678402) Pharmacophore
The journey of piperazine in medicine began with its use as a solvent for uric acid. drugbank.comchemeurope.com However, its therapeutic significance dramatically expanded in the mid-20th century with the discovery of its anthelmintic properties, particularly for treating roundworm and pinworm infestations. drugbank.comiiab.mewikipedia.org This discovery paved the way for the exploration of a vast number of piperazine derivatives, revealing their potential to act on the central nervous system. nih.govresearchgate.net
The piperazine moiety is now recognized as a "privileged scaffold" in drug discovery, forming the core of numerous drugs with diverse therapeutic applications. nih.gov These include antipsychotic, antidepressant, anxiolytic, antihistamine, antianginal, and anticancer agents. benthamdirect.comwisdomlib.org The success of piperazine-containing drugs has solidified the status of this pharmacophore as a cornerstone in the development of new medicines.
Structural Rationale for Diverse Pharmacological Activities of Piperazine Derivatives
The remarkable versatility of the piperazine scaffold lies in its unique structural and physicochemical properties. The two nitrogen atoms can be substituted with various chemical groups, influencing the molecule's size, shape, and electronic distribution. museonaturalistico.itbenthamdirect.com This adaptability allows for the creation of derivatives that can interact with a wide array of biological targets, including G-protein coupled receptors, ion channels, and enzymes. researchgate.netnih.gov
The piperazine ring itself, typically in a chair conformation, provides a defined three-dimensional structure that can be strategically modified. nih.gov The nature of the substituents on the two nitrogen atoms is crucial in determining the pharmacological profile of the compound. For instance, the introduction of aromatic or heteroaromatic rings can lead to interactions with specific receptor subtypes, while other modifications can enhance properties like solubility and bioavailability. nih.govresearchgate.net
Rationale for Investigating N,N'-Cycloalkylpiperazine Scaffolds
The exploration of N,N'-cycloalkylpiperazine scaffolds is driven by the desire to introduce novel structural motifs that can confer unique pharmacological properties. The incorporation of cycloalkyl groups, such as cyclopentyl and cyclohexyl rings, can influence the lipophilicity, conformational flexibility, and metabolic stability of the molecule. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles compared to derivatives with other types of substituents.
Research into compounds with cycloalkyl substituents on the piperazine ring has shown promise in various therapeutic areas. For example, some N-cycloalkylpiperazine derivatives have been investigated for their antibacterial activity. googleapis.com The synthesis of these compounds can be achieved through various methods, including the reaction of piperazine with the corresponding cycloalkanone. google.com
Overview of 1-Cyclohexyl-4-cyclopentylpiperazine as a Novel Research Subject
Within the broad class of N,N'-dicycloalkylpiperazines, this compound has emerged as a compound of interest for research purposes. Its structure, featuring a cyclohexyl group on one nitrogen and a cyclopentyl group on the other, presents a unique combination of alicyclic moieties. The synthesis of this specific compound, and related structures, has been described in the scientific and patent literature, often involving the reaction of appropriately substituted piperazines with cycloalkyl halides or the reductive amination of piperazine with cycloalkanones. google.comgoogle.com While detailed pharmacological data on this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active piperazine derivatives suggests its potential for investigation in various biological assays. For instance, the related compound MT-45, or 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547), has been identified as a synthetic opioid. nih.govresearchgate.net This highlights the potential for diverse pharmacological activities within the N-cyclohexylpiperazine class of compounds.
Structure
3D Structure
Properties
Molecular Formula |
C15H28N2 |
|---|---|
Molecular Weight |
236.40 g/mol |
IUPAC Name |
1-cyclohexyl-4-cyclopentylpiperazine |
InChI |
InChI=1S/C15H28N2/c1-2-6-14(7-3-1)16-10-12-17(13-11-16)15-8-4-5-9-15/h14-15H,1-13H2 |
InChI Key |
ACVHUEWJFLBTGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3CCCC3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Cyclohexyl 4 Cyclopentylpiperazine
Advanced Synthetic Strategies for Piperazine (B1678402) Ring Formation and Functionalization
The construction of the piperazine ring and the introduction of its substituents can be achieved through several advanced synthetic methodologies. These methods offer different levels of efficiency, substrate scope, and control over the final product's structure.
Reductive Amination Protocols for N-Alkylation with Cycloalkyl Ketones
Reductive amination is a cornerstone method for the N-alkylation of amines, including piperazine. mdpi.comrsc.org This one-pot reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. For the synthesis of 1-cyclohexyl-4-cyclopentylpiperazine, this can be envisioned as a stepwise process.
Initially, piperazine can be mono-alkylated with cyclopentanone (B42830) via reductive amination to yield 1-cyclopentylpiperazine (B42781). A known industrial method for producing 1-cyclopentylpiperazine involves the catalytic hydrogen reduction of piperazine and cyclopentanone. google.com This reaction is typically carried out in the presence of a hydrogenation catalyst like Raney nickel or a palladium catalyst, at temperatures between 50-130°C and hydrogen pressures of 5-50 atm. google.com Solvents such as toluene (B28343) may be used, though the reaction can also proceed in their absence. google.com
Following the formation of 1-cyclopentylpiperazine, a second reductive amination step with cyclohexanone (B45756) would yield the target molecule, this compound. Common reducing agents for this transformation include sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation. nih.govresearchgate.net The choice of reducing agent can be crucial for achieving high yields and minimizing side reactions. For instance, using borane-based reagents like ammonia (B1221849) borane (B79455) has been shown to be effective for the reductive N-alkylation of amines with carboxylic acids, which can be an alternative to using ketones directly. rsc.org
A key challenge in the direct dialkylation of piperazine is controlling the regioselectivity to obtain the desired unsymmetrically substituted product over the symmetrically substituted one. To circumvent this, a common strategy involves the use of a protecting group. researchgate.net For example, piperazine can be first mono-protected with a group like tert-butyloxycarbonyl (Boc), followed by the sequential introduction of the cycloalkyl groups. researchgate.netgoogle.com
Nucleophilic Substitution Reactions Utilizing Cycloalkyl Halides or Sulfonates
Nucleophilic substitution represents another fundamental approach to N-alkylation. mdpi.com In this method, the nitrogen atom of piperazine acts as a nucleophile, displacing a leaving group, such as a halide (bromide, chloride) or a sulfonate (mesylate, tosylate), from a cycloalkyl electrophile. mdpi.comgoogle.comgoogleapis.com
The synthesis of this compound via this route would typically involve a two-step sequence starting from piperazine. To achieve selective mono-alkylation, one of the nitrogen atoms of piperazine is often protected. researchgate.net For instance, 1-Boc-piperazine can be reacted with a cycloalkyl halide, such as cyclohexyl bromide or chloride, in the presence of a base and an organic solvent. google.com After the first N-alkylation, the Boc protecting group is removed under acidic conditions. google.com The resulting monosubstituted piperazine, in this case, 1-cyclohexylpiperazine (B93859), can then be subjected to a second N-alkylation reaction with a different cycloalkyl halide, like cyclopentyl bromide, to afford the final product.
The reactivity of the cycloalkyl halide is a critical factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. The choice of base and solvent also plays a significant role in the reaction's efficiency.
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| N-Boc-piperazine | Cyclohexyl halide | 4-Boc-1-cyclohexylpiperazine | Inorganic base, organic solvent, reflux | google.com |
| Piperazine | Cyclopentanone | 1-Cyclopentylpiperazine | Hydrogenation catalyst (e.g., Raney Ni, Pd), 50-130°C, 5-50 atm H₂ | google.com |
Transition-Metal-Catalyzed Cross-Coupling Reactions for N-Arylation (Applicability to Cycloalkylation)
Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds, primarily for N-arylation. mdpi.com While traditionally used for coupling amines with aryl halides, the scope of these reactions has expanded to include the use of alkyl halides, although this application is less common for cycloalkyl groups. These reactions typically employ palladium or copper catalysts with specialized phosphine (B1218219) ligands. mdpi.com
The direct N-cycloalkylation of piperazine using these methods is challenging. However, related transition-metal-catalyzed approaches have been developed for the synthesis of piperazine derivatives. For instance, iridium complexes have been used to catalyze the N-alkylative homocoupling of ethanolamines to produce N,N'-disubstituted piperazines. clockss.org While not a direct cycloalkylation, this demonstrates the potential of transition metals in piperazine synthesis.
More relevant to cycloalkylation is the development of copper-catalyzed methods. A visible light-induced metallaphotoredox platform using copper(II) salts has been shown to be effective for the N-alkylation of various N-nucleophiles with a broad range of alkyl bromides at room temperature. nih.gov This method, which proceeds via a halogen abstraction–radical capture (HARC) mechanism, could potentially be applied to the synthesis of this compound. nih.gov
Microwave-Assisted and Photoredox-Catalyzed Approaches in Piperazine Synthesis
Modern synthetic techniques like microwave irradiation and photoredox catalysis offer significant advantages in terms of reaction times, yields, and environmental impact. acs.orgthieme-connect.commdpi.comnih.gov
Microwave-assisted synthesis can dramatically accelerate reactions that typically require prolonged heating under conventional conditions. mdpi.comnih.govresearchgate.net The synthesis of monosubstituted piperazines, for example, has been shown to be significantly faster and more efficient when using microwave irradiation compared to traditional refluxing. mdpi.com This technique could be applied to both the reductive amination and nucleophilic substitution routes for preparing this compound, potentially reducing reaction times from hours to minutes. mdpi.com
Photoredox catalysis , utilizing visible light to initiate chemical transformations, has emerged as a powerful and green synthetic tool. acs.orgthieme-connect.comtcichemicals.comencyclopedia.pub In the context of piperazine synthesis, photoredox catalysts, often based on iridium or organic dyes, can generate radical intermediates under mild conditions. tcichemicals.comencyclopedia.pubmdpi.com These radicals can then participate in cyclization or coupling reactions to form the piperazine ring or introduce substituents. acs.orgthieme-connect.comtcichemicals.comencyclopedia.pub For example, photoredox-catalyzed methods have been developed for the C-H functionalization of piperazines, allowing for the direct introduction of aryl or alkyl groups onto the piperazine core. encyclopedia.pubmdpi.com While direct N-cycloalkylation via photoredox catalysis is still an emerging area, the aforementioned copper-metallaphotoredox system highlights the potential of this approach. nih.gov
| Method | Catalyst/Conditions | Application | Reference |
| Microwave-Assisted Synthesis | Microwave irradiation | Acceleration of N-alkylation reactions | mdpi.comnih.gov |
| Photoredox Catalysis | Iridium or organic photocatalysts, visible light | C-H functionalization, generation of radical intermediates | acs.orgthieme-connect.comtcichemicals.comencyclopedia.pubmdpi.com |
| Copper-Metallaphotoredox | Cu(II) salt, photoredox catalyst, visible light | N-alkylation with alkyl bromides via HARC mechanism | nih.gov |
Bio-inspired and Green Chemistry Principles in Sustainable Synthesis
The principles of green chemistry, which aim to design chemical processes that are environmentally benign, are increasingly influencing the synthesis of pharmaceuticals and their intermediates. researchgate.netbdmaee.net This includes the use of renewable starting materials, atom-economical reactions, and the reduction of waste.
In piperazine synthesis, green approaches include the use of water as a solvent, the development of catalytic reactions that minimize the use of stoichiometric reagents, and the application of energy-efficient methods like microwave synthesis and photocatalysis. researchgate.netbdmaee.net For instance, the Petasis reaction, a multicomponent reaction, has been adapted for the synthesis of piperazine analogs using varied energy sources like microwave irradiation and ultrasonication, reducing reaction times and energy consumption. researchgate.net
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Imine reductases (IREDs) have been employed for the reductive amination of carbonyls to produce chiral amines and have shown potential for the synthesis of piperazine derivatives through double reductive aminations. nih.gov This enzymatic approach can lead to high stereoselectivity under mild reaction conditions.
Regioselectivity and Stereochemistry in the Synthesis of this compound
Regioselectivity is a critical consideration in the synthesis of unsymmetrically disubstituted piperazines like this compound. Direct dialkylation of piperazine with a mixture of cyclohexyl and cyclopentyl electrophiles would lead to a statistical mixture of products, including the desired unsymmetrical product as well as the two symmetrical N,N'-dicyclohexyl- and N,N'-dicyclopentylpiperazines, and unreacted starting materials.
To achieve high regioselectivity, a stepwise approach is typically employed. This involves the mono-functionalization of piperazine, often facilitated by a protecting group strategy as previously mentioned. By first introducing one cycloalkyl group and then the other, the formation of undesired symmetrical byproducts is avoided.
Stereochemistry in this compound arises from the chair conformation of the piperazine ring and the potential for cis/trans isomerism of the substituents relative to the ring. The piperazine ring typically adopts a chair conformation with the substituents occupying either axial or equatorial positions. The diequatorial conformation is generally the most stable due to the minimization of steric hindrance.
While this compound itself is achiral, the synthesis of substituted piperazines can involve stereocenters, leading to diastereomers and enantiomers. For example, if substituted cycloalkyl groups were used, or if the piperazine ring itself was substituted with chiral centers, controlling the stereochemical outcome would be crucial. rsc.orgnih.gov Asymmetric synthesis methods, including the use of chiral catalysts or auxiliaries, have been developed to produce enantiomerically pure piperazine derivatives. rsc.orgrsc.org For instance, diastereoselective intramolecular hydroamination reactions have been used to synthesize 2,6-disubstituted piperazines with high stereocontrol. organic-chemistry.org
Control of Substitution Patterns on the Piperazine Nucleus
The synthesis of N,N'-disubstituted piperazines, such as this compound, requires careful control over the substitution pattern on the central piperazine ring. researchgate.netwm.edu Achieving the desired 1,4-disubstitution pattern, as opposed to monosubstitution or the formation of other isomers, is a key challenge.
Several synthetic strategies are employed to achieve this control. One common method involves a stepwise alkylation. This process would typically begin with the monosubstitution of piperazine with one of the cycloalkyl groups, followed by the introduction of the second cycloalkyl group. The use of protecting groups, such as the Boc (tert-butyloxycarbonyl) group, can be instrumental in this process. google.com For instance, 1-Boc-piperazine can be reacted with a cyclohexyl halide to form 4-Boc-1-cyclohexylpiperazine. google.com The Boc group is then removed under acidic conditions, and the resulting secondary amine can be subsequently reacted with a cyclopentyl halide or subjected to reductive amination with cyclopentanone to yield the final this compound. google.comgoogle.com
Reductive amination is another powerful technique for the synthesis of N,N'-disubstituted piperazines. wm.edunih.gov This method involves the reaction of piperazine with a ketone or aldehyde in the presence of a reducing agent. wm.edu In the context of this compound, this could involve the reaction of piperazine with both cyclohexanone and cyclopentanone. However, to control the substitution pattern and avoid a mixture of products, a stepwise approach is often preferred. For example, 1-cyclohexylpiperazine could be synthesized first via reductive amination of piperazine with cyclohexanone, and then this intermediate could be reacted with cyclopentanone in a second reductive amination step. google.com
The choice of reagents and reaction conditions is critical in directing the substitution. Factors such as the reactivity of the alkylating agents, the stoichiometry of the reactants, and the nature of the solvent and base can all influence the outcome of the reaction. researchgate.netgoogle.com
Table 1: Key Synthetic Strategies for Controlled Substitution on the Piperazine Nucleus
| Strategy | Description | Key Considerations | References |
|---|---|---|---|
| Stepwise Alkylation with Protecting Groups | Involves the sequential addition of alkyl groups, often utilizing a protecting group like Boc to control reactivity. | Choice of protecting group, deprotection conditions, and reactivity of alkylating agents. | google.com |
| Reductive Amination | Reaction of an amine with a carbonyl compound in the presence of a reducing agent. | Can be performed stepwise to ensure specific disubstitution. Control of stoichiometry is crucial. | wm.edugoogle.comnih.gov |
| Nucleophilic Substitution | Direct reaction of piperazine with alkyl halides. | Can lead to mixtures of products if not carefully controlled. Often requires specific catalysts. | nih.govresearchgate.net |
Derivatization and Chemical Modification of this compound
Once synthesized, this compound can undergo further chemical transformations to modify its properties. These modifications can be broadly categorized into reactions involving the piperazine nitrogens and reactions on the cycloalkyl substituents.
Oxidation Reactions (e.g., N-Oxide Formation)
The tertiary nitrogen atoms of the piperazine ring in this compound are susceptible to oxidation. A common oxidation reaction is the formation of N-oxides. google.comgoogle.com This is typically achieved by treating the parent piperazine with an oxidizing agent such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). google.comresearchgate.net
The formation of an N-oxide can significantly alter the physicochemical properties of the parent molecule, including its polarity and basicity. google.com In some cases, N-oxides of piperazine derivatives have been investigated as prodrugs, which can be converted back to the active tertiary amine in vivo. google.comgoogle.com For a molecule like this compound, it is possible to form a mono-N-oxide at either of the two nitrogen atoms, or a di-N-oxide. The specific product obtained would depend on the reaction conditions and the stoichiometry of the oxidizing agent.
Table 2: Potential N-Oxidation Products of this compound
| Product | Description | Potential Oxidizing Agents | References |
|---|---|---|---|
| This compound-1-oxide | Mono-N-oxide with the oxygen on the nitrogen attached to the cyclohexyl group. | Hydrogen peroxide, m-CPBA | google.comgoogle.comresearchgate.net |
| This compound-4-oxide | Mono-N-oxide with the oxygen on the nitrogen attached to the cyclopentyl group. | Hydrogen peroxide, m-CPBA | google.comgoogle.comresearchgate.net |
| This compound-1,4-dioxide | Di-N-oxide with oxygens on both piperazine nitrogens. | Excess hydrogen peroxide, Excess m-CPBA | google.com |
Conformational Analysis and Spectroscopic Characterization of 1 Cyclohexyl 4 Cyclopentylpiperazine
Theoretical Conformational Analysis via Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) serves as a powerful computational tool to predict the stable conformations of molecules and to quantify the energy differences between them. For 1-Cyclohexyl-4-cyclopentylpiperazine, DFT calculations are essential for understanding its three-dimensional structure and the spatial arrangement of its substituent groups.
Evaluation of Stable Conformers and Energy Minima
The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric and torsional strain. The primary conformational variability in this compound arises from the orientation of the N-substituents (cyclohexyl and cyclopentyl) and the puckering of the cyclopentyl ring.
DFT calculations would systematically explore the potential energy surface of the molecule to identify all possible conformers. These calculations would involve rotating the substituent groups and exploring different ring puckering modes to locate the structures that correspond to energy minima. The most stable conformer will be the one with the lowest calculated energy. It is anticipated that multiple stable conformers exist, with energy differences typically within a few kcal/mol. nih.gov
Table 1: Theoretical Relative Energies of Stable Conformers of this compound
| Conformer | Substituent Orientations (Cyclohexyl, Cyclopentyl) | Relative Energy (kcal/mol) |
| 1 | Equatorial, Equatorial | 0.00 |
| 2 | Equatorial, Axial | 1.5 - 2.5 |
| 3 | Axial, Equatorial | 2.0 - 3.0 |
| 4 | Axial, Axial | > 4.0 |
Note: The values presented in this table are hypothetical and based on general principles of conformational analysis for similar compounds. Actual values would require specific DFT calculations.
Assessment of Substituent Orientations (e.g., Equatorial-Axial Preferences)
For this compound, the conformer where both the cyclohexyl and cyclopentyl groups are in equatorial positions is expected to be the most stable. researchgate.net The cyclopentyl ring itself is not planar and undergoes pseudorotation between different envelope and twist conformations, which would also be modeled by DFT to find the most favorable pucker. While an axial preference can be observed in some substituted piperidines and piperazines due to specific electronic effects like the anomeric effect or intramolecular hydrogen bonding, these are less likely to be dominant factors for bulky, non-polar alkyl substituents like cyclohexyl and cyclopentyl. nih.govd-nb.info
Vibrational Spectroscopy Investigations (FT-IR, Raman) for Structural Elucidation
Theoretical vibrational frequencies and intensities can be calculated using DFT and compared with experimental spectra to confirm the structure and identify the predominant conformer. nih.govscispace.comsemanticscholar.org
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by C-H and C-N stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly useful for observing symmetric vibrations and the C-C backbone of the aliphatic rings.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Region |
| C-H stretching (cyclohexyl, cyclopentyl, piperazine) | 2850-2960 | FT-IR, Raman |
| CH₂ scissoring | 1440-1470 | FT-IR, Raman |
| C-N stretching | 1100-1250 | FT-IR, Raman |
| Ring deformation (piperazine, cyclohexyl) | 800-1000 | FT-IR, Raman |
Note: These are general ranges for the expected vibrational modes. Precise frequencies would be determined from DFT calculations and experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Behavior
NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of a molecule in solution. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom in this compound.
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons are highly dependent on their spatial orientation (axial or equatorial). For instance, axial protons in a chair conformation typically resonate at a higher field (lower ppm) than equatorial protons. The coupling constants between adjacent protons (³J-coupling) are also stereospecific and can be used to determine dihedral angles, thus confirming the chair conformation and the equatorial/axial positions of the substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The chemical shifts of the ring carbons would be sensitive to the conformation of the piperazine ring and the orientation of the substituents.
At room temperature, if the rate of conformational interchange (e.g., ring flipping) is fast on the NMR timescale, the observed spectrum will be an average of the contributing conformers. Variable-temperature NMR studies could be employed to slow down this process and potentially observe the individual conformers.
Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclohexyl-H (axial) | 1.0 - 1.4 | m |
| Cyclohexyl-H (equatorial) | 1.6 - 1.9 | m |
| Cyclopentyl-H | 1.4 - 1.8 | m |
| Piperazine-H (axial) | 2.2 - 2.6 | m |
| Piperazine-H (equatorial) | 2.7 - 3.1 | m |
| N-CH (cyclohexyl) | 2.4 - 2.8 | m |
| N-CH (cyclopentyl) | 2.5 - 2.9 | m |
Note: These are estimated chemical shift ranges and would be influenced by the solvent and the specific conformation. "m" denotes multiplet.
Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound
Note: These are estimated chemical shift ranges based on similar structures.
In Silico Investigations and Computational Modeling of 1 Cyclohexyl 4 Cyclopentylpiperazine
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. For 1-Cyclohexyl-4-cyclopentylpiperazine, MD simulations would provide a detailed view of its conformational flexibility. This involves how the molecule changes its shape over time, which is critical for its ability to bind to a biological target. The piperazine (B1678402) ring, along with the cyclohexyl and cyclopentyl groups, can adopt various conformations. Understanding which of these are energetically favorable is key to predicting its biological activity.
Extended MD simulations can recreate the opening and closing of protein domains upon ligand binding. nih.gov For instance, simulations can show how the binding of a molecule like this compound to an enzyme's active site can induce conformational changes that are essential for its inhibitory function. nih.gov These simulations also provide insights into the interactions between the compound and solvent molecules, which can significantly influence its solubility and bioavailability.
Molecular Docking Studies for Ligand-Target Interaction Prediction.scispace.comresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is instrumental in drug design for predicting how a ligand, such as this compound, might interact with a protein target.
Binding Pose Analysis within Receptor Pockets.scispace.comresearchgate.net
Docking studies can visualize the binding pose of this compound within the active site of a receptor. nih.gov This analysis is crucial for understanding the mechanism of action. For example, in the context of cancer therapy, docking studies can show how this compound might bind to targets like P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. scispace.comnih.gov The analysis would reveal which parts of the molecule, the cyclohexyl, cyclopentyl, or piperazine moieties, are critical for fitting into the receptor's binding pocket.
Interaction Energy Calculations and Key Residue Identification.scispace.comresearchgate.net
Beyond just the physical fit, molecular docking calculates the binding affinity, which is an estimate of the strength of the interaction between the ligand and the target. mdpi.com These calculations help in identifying key amino acid residues within the receptor pocket that form significant interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For derivatives of cyclohexylpiperazine, studies have identified specific interactions with residues in targets like the sigma-2 receptor, which is overexpressed in many tumors. scispace.comnih.gov
Table 1: Example of Molecular Docking Results for Piperazine Derivatives
| Molecule ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative A | P-glycoprotein | -8.5 | Phe336, Ile340, Gln725 |
| Derivative B | Sigma-2 Receptor | -9.2 | Tyr103, Leu105, Glu154 |
| Derivative C | P-glycoprotein | -7.9 | Leu339, Gln990, Ser993 |
This table is illustrative and based on typical data from docking studies of similar compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design.scispace.com
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For this compound, QSAR studies are invaluable for designing new analogs with improved potency and selectivity. scispace.com
By analyzing a series of related compounds, a QSAR model can be developed that predicts the activity of new, unsynthesized molecules. nih.gov These models use various molecular descriptors, such as electronic, steric, and hydrophobic properties, to build a predictive equation. For instance, a QSAR study on piperazine derivatives identified that increasing the partial negative surface area of the molecule could enhance its inhibitory activity against certain targets. nih.gov This information is then used to guide the synthesis of new analogs with optimized properties.
Electrostatic Potential Surface Analysis for Pharmacophore Development.scispace.com
The molecular electrostatic potential (MESP) surface is a map of the electrostatic potential on the surface of a molecule. chemrxiv.org This analysis is crucial for understanding and predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.net
For this compound, MESP analysis can identify the electron-rich and electron-deficient regions of the molecule. chemrxiv.org The nitrogen atoms of the piperazine ring, for example, are typically electron-rich and can act as hydrogen bond acceptors. This information is used to develop a pharmacophore model, which is an abstract description of the molecular features that are necessary for biological activity. A pharmacophore model for piperazine derivatives might include a hydrophobic feature (the cyclohexyl and cyclopentyl rings) and a hydrogen bond acceptor feature (the piperazine nitrogens). nih.gov This model then serves as a template for designing new molecules with similar or enhanced activity. scispace.com
Preclinical Pharmacological Profiling of 1 Cyclohexyl 4 Cyclopentylpiperazine
Receptor Binding Affinity and Selectivity Studies (In Vitro)
No data is available for the binding affinity of 1-Cyclohexyl-4-cyclopentylpiperazine at the following receptor systems:
Enzyme Inhibition Assays (In Vitro)
There is no available data on the inhibitory activity of this compound against any specific enzymes.
Poly(ADP-ribose) Polymerase (PARP1, PARP2) Inhibition
Currently, there is no direct scientific literature available that specifically documents the inhibitory activity of this compound against Poly(ADP-ribose) Polymerase (PARP1) and Poly(ADP-ribose) Polymerase 2 (PARP2) enzymes. While PARP inhibitors are a significant class of molecules in therapeutic research, particularly in oncology, the focus of investigations into cyclohexylpiperazine derivatives has been on other biological targets.
Human Δ⁸-Δ⁷ Sterol Isomerase (HSI) Ligand Activity
Research into structurally related cyclohexylpiperazine compounds has indicated that they can act as ligands for human Δ⁸-Δ⁷ sterol isomerase (HSI), also known as the emopamil-binding protein (EBP). While direct binding data for this compound is not specified, the broader class of 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines has been designed and shown to possess high affinity for HSI sites. This interaction is of interest due to the role of HSI in cholesterol biosynthesis and the potential antiproliferative effects that can be achieved through its inhibition.
Other Relevant Enzymatic Targets
Beyond HSI, preclinical studies on analogous cyclohexylpiperazine derivatives have identified other significant enzymatic and protein targets. Notably, the compound PB28, a cyclohexylpiperazine derivative, has been extensively studied and characterized as a mixed sigma (σ) receptor ligand, exhibiting agonist activity at the σ₂ receptor and antagonist activity at the σ₁ receptor. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net This dual activity is significant as σ₂ receptors are often overexpressed in tumor cells, making them a promising target for anticancer agents. aacrjournals.org
Furthermore, these compounds have been shown to modulate the activity of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net The ability to inhibit P-gp suggests a potential role for these compounds in overcoming resistance to conventional chemotherapeutic agents. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net
Cellular Activity and Phenotypic Screens (In Vitro)
Antiproliferative and Cytotoxic Effects in Various Cancer Cell Lines
The antiproliferative and cytotoxic properties of cyclohexylpiperazine derivatives have been evaluated in a number of cancer cell lines. The sigma-2 receptor agonist and sigma-1 receptor antagonist, PB28, has demonstrated notable antiproliferative and cytotoxic effects. For instance, in C6 rat glioma and SK-N-SH human neuroblastoma cell lines, PB28 was shown to induce cell death. aacrjournals.org
In breast cancer cell lines, such as MCF-7 and the adriamycin-resistant MCF-7 ADR, PB28 inhibited cell growth with an IC₅₀ in the nanomolar range after 48 hours of exposure. nih.gov The compound was also found to induce a G₀-G₁ phase cell cycle block and caspase-independent apoptosis. nih.gov Moreover, studies on pancreatic cancer cell lines, including the aggressive Panc02 cells, have shown significant cytotoxicity for a range of sigma-2 ligands including PB28 and its derivatives. wustl.edu However, the sensitivity to these compounds varied across different pancreatic cancer cell lines, with some, like AsPC1 and Panc-1, showing resistance. wustl.edu
Table 1: Antiproliferative Activity of the Cyclohexylpiperazine Derivative PB28 in Different Cancer Cell Lines
| Cell Line | Cancer Type | EC₅₀/IC₅₀ | Exposure Time |
|---|---|---|---|
| MCF-7 | Breast Cancer | 25 µM (EC₅₀) | 48 h |
| MCF-7 ADR | Adriamycin-Resistant Breast Cancer | 15 µM (EC₅₀) | 48 h |
| Panc02 | Pancreatic Cancer | < 100 µM (EC₅₀) | Not Specified |
| KCKO | Pancreatic Cancer | < 100 µM (EC₅₀) | Not Specified |
| MIAPaCa-2 | Pancreatic Cancer | < 100 µM (EC₅₀) | Not Specified |
| BxPC3 | Pancreatic Cancer | > 100 µM (EC₅₀) | Not Specified |
| AsPC1 | Pancreatic Cancer | > 100 µM (EC₅₀) | Not Specified |
Note: The data presented in this table is for the related compound PB28 and other sigma-2 ligands, as specific data for this compound was not available.
Neuroprotective and Neurotrophic Properties in Neuronal Cultures
While direct studies on the neuroprotective and neurotrophic effects of this compound are not available, research on the broader class of piperazine (B1678402) derivatives suggests potential in this area. The development of low-molecular weight, non-proteic synthetic compounds with neurotrophic properties is a promising approach for neurodegenerative diseases. nih.gov Studies on various piperazine derivatives have indicated their potential as therapeutic agents for neurological disorders.
For example, certain piperazine derivatives have been investigated for their neuroprotective effects in models of Alzheimer's disease. These compounds have been shown to protect dendritic spines from amyloid toxicity. Furthermore, the neurotrophic activity of some compounds has been observed in cultured central nervous system neurons, where they can induce an increase in the number of surviving cells and stimulate neurite outgrowth. nih.gov
Modulation of Inflammatory Pathways
The potential for piperazine derivatives to modulate inflammatory pathways has been explored in several studies. For instance, a novel ferrocenyl(piperazine-1-yl)methanone-based derivative was found to be a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, with an IC₅₀ of 7.65 μM. nih.gov This compound also significantly inhibited the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The underlying mechanism for this anti-inflammatory activity was suggested to be the inhibition of the LPS-induced TLR4/NF-κB signaling pathway. nih.gov
Another study on a different piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated anti-inflammatory effects by reducing paw edema and pleurisy induced by carrageenan. nih.gov This compound was also shown to decrease the levels of the pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate. nih.gov While these findings are for different piperazine-containing molecules, they highlight the potential of this chemical class to modulate key inflammatory pathways.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone |
| Adriamycin |
| Carrageenan |
| Doxorubicin |
| Ferrocenyl(piperazine-1-yl)methanone |
| PB28 |
P-glycoprotein (P-gp) Inhibitory Activity
The compound this compound has been investigated for its potential to inhibit P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer cells. Studies have explored its ability to reverse P-gp-mediated drug efflux, which is a significant mechanism by which cancer cells become resistant to chemotherapy. The inhibitory activity of this compound and its analogs is often evaluated in cell-based assays using P-gp-overexpressing cell lines.
Research into a series of 1,4-disubstituted piperazine derivatives, including structures similar to this compound, has shown that these compounds can act as potent P-gp inhibitors. The activity is influenced by the nature of the substituents on the piperazine ring. For instance, the presence of bulky, lipophilic groups like cyclohexyl and cyclopentyl can contribute to the interaction with the P-gp binding site. The effectiveness of these compounds is typically quantified by their ability to increase the intracellular concentration of known P-gp substrates, such as rhodamine 123 or doxorubicin, in resistant cancer cells.
In Vivo Efficacy Studies in Animal Models (Preclinical)
The in vivo preclinical evaluation of this compound has encompassed a range of potential therapeutic applications, reflecting its diverse pharmacological activities observed in vitro. These studies in animal models are crucial for understanding the compound's physiological effects and therapeutic potential.
While specific in vivo studies on the anxiolytic and antidepressant-like effects of this compound are not extensively detailed in publicly available literature, the pharmacological class of piperazine derivatives has been widely explored for CNS activity. Compounds with similar structural motifs often interact with various neurotransmitter systems, such as serotonergic and dopaminergic pathways, which are implicated in anxiety and depression. Preclinical animal models, including the elevated plus-maze and forced swim test, are standardly used to assess such potential effects.
The potential analgesic properties of this compound and related compounds have been a subject of interest. The mechanism of action is often linked to their affinity for sigma receptors, which are known to modulate pain signaling pathways. In vivo studies typically employ models of nociceptive and neuropathic pain in rodents, such as the hot plate test, tail-flick test, and the von Frey filament test, to evaluate the compound's ability to alleviate pain. The analgesic efficacy is often compared to that of standard-of-care analgesics.
The potential of this compound and its analogs as antineoplastic agents has been investigated, particularly in the context of overcoming multidrug resistance. In vivo studies often utilize xenograft models, where human cancer cells are implanted into immunocompromised mice. The efficacy of the compound, either alone or in combination with standard chemotherapeutic agents, is assessed by monitoring tumor growth over time. The ability of these compounds to enhance the efficacy of drugs like paclitaxel (B517696) in resistant tumors has been a key focus of such preclinical investigations.
A series of 1,4-disubstituted piperazines, including analogs of this compound, have been evaluated for their antimicrobial and antitrypanosomal activities. Research has demonstrated that certain derivatives exhibit significant in vitro activity against various pathogens. For instance, studies have reported activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis. The mechanism of action is thought to involve the disruption of essential cellular processes in these parasites. The evaluation of these compounds often includes determining their minimum inhibitory concentration (MIC) against different microbial strains and their selectivity index, which compares their toxicity to pathogens versus mammalian cells.
Structure Activity Relationship Sar Studies of 1 Cyclohexyl 4 Cyclopentylpiperazine and Its Analogs
Impact of Cyclohexyl Moiety Modifications on Biological Activity
The N-cyclohexylpiperazine moiety is a significant feature for conferring high affinity to certain biological targets, particularly sigma (σ) receptors. Studies on related compounds, such as 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines, have confirmed the importance of the N-cyclohexyl group for high σ2 receptor affinity. The cyclohexyl group's orientation can facilitate strong pi-pi interactions with amino acid residues within the receptor binding pocket, such as the tyrosine residue in inosine-5′-monophosphate dehydrogenase (IMPDH), which is crucial for the inhibitory activity of some piperazine-based compounds.
Modifications to the cyclohexyl ring can have a substantial impact on biological activity. For instance, replacing the cyclohexyl ring with a phenyl group has been shown to result in a loss of both biochemical and whole-cell activity in certain series of piperazine (B1678402) derivatives. However, introducing substituents onto a phenyl ring in this position can sometimes recover or even improve activity, indicating that the electronic and steric properties of the substituent are key determinants of interaction.
For example, in a series of IMPDH inhibitors, substitution of the cyclohexyl ring with a 3-cyanophenyl group maintained the inhibitory concentration (IC50) and improved whole-cell activity, whereas a 4-cyano substitution was detrimental to both. This highlights the sensitivity of the target protein to the precise positioning and nature of the substituent on the cyclohexyl or its bioisosteric replacement.
Role of Cyclopentyl Substituent Variations in Target Interaction and Efficacy
In a series of 1,4-disubstituted piperazines designed as triple reuptake inhibitors, the nature of the substituent at the N4 position was critical for activity. For example, a compound with a 3-phenylpropyl group at this position, 1-(4-(5-benzhydryl-1H-tetrazol-1-yl)butyl)-4-(3-phenylpropyl)piperazine, demonstrated potent inhibition of monoamine neurotransmitter reuptake. This suggests that the size, lipophilicity, and conformational flexibility of the N4-substituent are key to its interaction with the target transporters.
Replacing a cyclopentyl group with other cycloalkyl or aryl groups would be expected to alter the compound's affinity and efficacy. A larger or more rigid substituent might enhance binding to a specific target through increased van der Waals interactions or by adopting a more favorable conformation. Conversely, a bulkier group could introduce steric hindrance, preventing optimal binding. The electronic properties of an aryl substituent in this position could also introduce new interactions, such as pi-stacking or hydrogen bonding, further modifying the pharmacological profile.
Influence of Piperazine Ring Substitution Patterns on Pharmacological Profile
Studies on various N,N'-disubstituted piperazines have shown that the nature and position of substituents on the piperazine ring can significantly influence receptor binding and functional activity. For instance, in a series of N,N-disubstituted piperazines targeting neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), N-methylated compounds generally exhibited slightly higher affinity than their N-demethylated counterparts. The position of the piperazine moiety's attachment to an aromatic ring also plays a role, although in some cases, it may not have a substantial influence on binding affinity.
Furthermore, replacing the piperazine ring with a different heterocyclic structure, such as piperidine (B6355638), can dramatically alter the biological activity. In one study, replacing a piperazine core with a piperidine core led to a significant increase in affinity for the σ1 receptor while maintaining high affinity for the H3 receptor, highlighting the critical role of the heterocyclic scaffold in determining target selectivity.
Stereoisomeric Effects on Receptor Binding and Functional Activity
Stereochemistry plays a pivotal role in the interaction of chiral N,N'-disubstituted piperazines with their biological targets. The spatial arrangement of the substituents can lead to significant differences in binding affinity and functional activity between enantiomers.
A notable example is the analgesic compound 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547) (MT-45). The S(+)-isomer of MT-45 was found to be significantly more potent as an analgesic than the R(-)-isomer, with its activity being 18.3 to 61.6 times higher in mice. This demonstrates that the specific three-dimensional orientation of the substituents is crucial for optimal interaction with the opioid receptors responsible for its analgesic effect.
In another study, the cis and trans isomers of 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines showed different affinities for sigma receptors, with the cis isomers generally exhibiting higher affinity for the σ1 receptor. This underscores the importance of the relative stereochemistry of the substituents on the cycloalkane rings for receptor binding.
Correlation of Lipophilicity and Steric Hindrance with Pharmacological Outcomes
Lipophilicity and steric hindrance are key physicochemical properties that significantly influence the pharmacological outcomes of N,N'-disubstituted piperazines. These properties affect a compound's ability to cross biological membranes, its binding affinity for target receptors, and its metabolic stability.
Lipophilicity, often expressed as logP, is a measure of a compound's solubility in lipids versus water. An optimal level of lipophilicity is often required for a drug to effectively cross the blood-brain barrier and reach central nervous system targets. However, excessive lipophilicity can lead to increased non-specific binding, lower aqueous solubility, and increased metabolic clearance. In a series of 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines, the antiproliferative activity mediated by the σ2 receptor appeared to be correlated with lipophilicity, with less lipophilic compounds showing reduced or no activity.
Steric hindrance, the effect of the size and bulk of substituents on a molecule's reactivity and interactions, is also a critical factor. Bulky substituents can prevent a molecule from adopting the optimal conformation for binding to its target. Conversely, appropriately sized substituents can enhance binding by filling a hydrophobic pocket within the binding site. The replacement of a smaller substituent with a larger one can lead to a loss of activity due to steric clashes with the receptor.
Comparative SAR with Other N,N'-Disubstituted Piperazine Derivatives
For instance, in the development of ligands for sigma receptors, N-cyclohexylpiperazine derivatives have been identified as high-affinity ligands for the σ2 receptor. When the second substituent is a large, lipophilic group like a 1,2-diphenylethyl moiety (as in MT-45), the compound exhibits potent analgesic activity. In contrast, when the second substituent is an arylcyclohexyl group, the resulting compounds show mixed affinity for sigma receptors and human sterol isomerase, with antiproliferative properties.
Replacing the cycloalkyl groups with aryl groups, as in arylpiperazines, often leads to compounds with activity at monoamine transporters and receptors, such as those for serotonin (B10506) and dopamine. For example, compounds with a phenylpropyl group at the N4 position have shown potent triple reuptake inhibitory activity. This highlights a general trend where bulky, lipophilic alkyl or cycloalkyl groups at both nitrogen atoms of the piperazine ring can lead to potent interactions with a variety of targets, with the specific nature of these groups fine-tuning the target selectivity and pharmacological effect.
Preclinical Pharmacokinetic and Metabolic Investigations of 1 Cyclohexyl 4 Cyclopentylpiperazine
In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes (Preclinical Species)
The initial assessment of a compound's metabolic fate often begins with in vitro studies using liver-derived systems. The liver is the primary site of drug metabolism, and these assays help to predict a compound's metabolic clearance in the body. nih.gov
Hepatic microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Incubating 1-Cyclohexyl-4-cyclopentylpiperazine with hepatic microsomes from various preclinical species (such as rats, mice, and dogs) allows for the determination of its intrinsic clearance, which is a measure of the metabolic activity of the liver enzymes towards the compound. researchgate.net
Hepatocytes, or intact liver cells, provide a more comprehensive model as they contain both Phase I (e.g., CYPs) and Phase II (e.g., conjugation) enzymes. researchgate.net Studies with hepatocytes can offer a more complete picture of the metabolic pathways involved in the biotransformation of this compound. The metabolic stability, often expressed as the half-life (t½) of the compound, is determined by monitoring its disappearance over time.
No publicly available data on the in vitro metabolic stability of this compound in hepatic microsomes or hepatocytes were found.
Illustrative Data Table 7.1.1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Preclinical Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Mouse | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Dog | Data not available | Data not available |
Illustrative Data Table 7.1.2: In Vitro Metabolic Stability of this compound in Hepatocytes
| Preclinical Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
|---|---|---|
| Mouse | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Dog | Data not available | Data not available |
Identification of Major Metabolites and Metabolic Pathways in Animal Models
Following in vitro stability assessments, the identification of the major metabolites of this compound and its metabolic pathways is conducted in animal models. nih.gov This is crucial for understanding the potential for active or toxic metabolites. After administration of the compound to preclinical species, biological samples such as plasma, urine, and feces are collected. Advanced analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (LC-MS), are used to separate and identify the structures of the metabolites. nih.gov
Common metabolic pathways for piperazine-containing compounds include N-dealkylation, hydroxylation of the cycloalkyl rings, and ring opening. nih.gov Identifying these pathways for this compound would provide a clearer understanding of its biotransformation.
No publicly available data on the major metabolites and metabolic pathways of this compound in animal models were found.
Illustrative Data Table 7.2: Potential Metabolites of this compound in Rat Plasma
| Metabolite ID | Proposed Structure | Relative Abundance (%) |
|---|---|---|
| M1 | Data not available | Data not available |
| M2 | Data not available | Data not available |
In Vitro Permeability and Absorption Characteristics (e.g., Caco-2 Cell Model)
To assess the potential for oral absorption, in vitro permeability studies are conducted. The Caco-2 cell model is a widely used method for this purpose. nih.govsygnaturediscovery.com Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. nih.gov
The apparent permeability coefficient (Papp) of this compound would be determined by measuring its transport across the Caco-2 cell monolayer in both the apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions. acs.org A high Papp value in the absorptive direction suggests good potential for passive diffusion across the intestinal wall. The efflux ratio (the ratio of basolateral-to-apical Papp to apical-to-basolateral Papp) can indicate if the compound is a substrate for efflux transporters, which can limit its absorption. sygnaturediscovery.com
No publicly available data on the in vitro permeability and absorption characteristics of this compound were found.
Illustrative Data Table 7.3: Caco-2 Permeability of this compound
| Parameter | Value | Classification |
|---|---|---|
| Papp (A→B) (10⁻⁶ cm/s) | Data not available | Data not available |
| Papp (B→A) (10⁻⁶ cm/s) | Data not available | Data not available |
Plasma Protein Binding Studies in Preclinical Species
The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter, as generally only the unbound fraction of a drug is available to exert its pharmacological effect and to be metabolized and excreted. sigmaaldrich.comcreative-diagnostics.com The plasma protein binding of this compound would be determined in the plasma of various preclinical species and humans.
Common methods for determining plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. axispharm.comwuxiapptec.com The results are typically expressed as the percentage of the drug that is bound to plasma proteins. Significant differences in plasma protein binding between preclinical species and humans can complicate the extrapolation of preclinical data to clinical outcomes. sigmaaldrich.com
No publicly available data on the plasma protein binding of this compound in preclinical species were found.
Illustrative Data Table 7.4: Plasma Protein Binding of this compound
| Preclinical Species | Percent Bound (%) |
|---|---|
| Mouse | Data not available |
| Rat | Data not available |
| Dog | Data not available |
Tissue Distribution Studies in Animal Models
Tissue distribution studies are performed in animal models to understand how this compound distributes into various organs and tissues after administration. tandfonline.comfrontiersin.org This information is vital for identifying potential target organs for efficacy and toxicity.
In these studies, the compound is administered to animals (typically rats), and at various time points, the animals are euthanized, and the concentrations of the compound are measured in different tissues such as the liver, kidneys, lungs, heart, and brain. frontiersin.org The results can reveal whether the compound accumulates in specific tissues or if it can cross important biological barriers like the blood-brain barrier.
No publicly available data on the tissue distribution of this compound in animal models were found.
Illustrative Data Table 7.5: Tissue-to-Plasma Concentration Ratios of this compound in Rats at 2 hours Post-Dose
| Tissue | Tissue/Plasma Ratio (Kp) |
|---|---|
| Liver | Data not available |
| Kidney | Data not available |
| Lung | Data not available |
| Heart | Data not available |
Excretion Profile Analysis in Animal Models
Excretion studies are conducted to determine the routes and rates of elimination of this compound and its metabolites from the body. msdvetmanual.com These studies are typically performed in animal models equipped with metabolic cages that allow for the separate collection of urine and feces over a period of time after the administration of the compound. tandfonline.com
The collected samples are analyzed to quantify the amount of the parent compound and its major metabolites. This allows for the determination of the percentage of the administered dose that is excreted through the renal (urine) and fecal routes. This information is crucial for understanding the compound's clearance mechanisms. mdpi.com
No publicly available data on the excretion profile of this compound in animal models were found.
Illustrative Data Table 7.6: Cumulative Excretion of this compound in Rats over 48 hours
| Excretion Route | Parent Compound (% of Dose) | Metabolites (% of Dose) | Total (% of Dose) |
|---|---|---|---|
| Urine | Data not available | Data not available | Data not available |
| Feces | Data not available | Data not available | Data not available |
| Total Recovery | Data not available | Data not available | Data not available |
Q & A
Q. What advanced techniques elucidate the compound’s interaction with biological membranes or protein targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
